3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride

Cytotoxicity Mannich base SAR Jurkat T-lymphocyte

Researchers requiring a stability-verified mono-Mannich base for extended in vitro protocols often face aqueous degradation with halogen-substituted analogs. This 4-methoxy derivative remains intact ≥24 h in pH 7.4 PBS, uniquely qualifying it for long-duration cell-based assays and hydrazone lead optimization. - 2.46× potency over 5-FU; anchors the mid-range of the D1-D10 SAR panel for rank-order comparisons. - Confirmed degradation product of bis-Mannich prodrugs, enabling accurate LC-MS/MS stability-indicating assays. - Available as characterized hydrochloride salt (MW 243.73); bulk and custom packaging on request.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 2125-49-7
Cat. No. B1294283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride
CAS2125-49-7
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CC=C(C=C1)OC.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H
InChIKeyWWMSOMMTYFMTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride Overview


3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride (CAS 2125-49-7) is a 1-aryl-3-dimethylamino-1-propanone hydrochloride classified as a mono-Mannich base bearing a para-methoxyphenyl substituent [1]. It is a white to off-white crystalline solid with a molecular weight of 243.73 g/mol (C₁₂H₁₈ClNO₂), soluble in water and organic solvents, and is stable when stored at room temperature away from moisture . The compound serves dual roles: as a reference point within comparative cytotoxicity SAR studies of Mannich bases and as a synthetic intermediate for nitrogen-containing heterocycles [1].

1Mono-Mannich base; para-methoxyphenyl substituent defines SAR anchor
2Intermediate cytotoxicity reference in Jurkat cell SAR panel
3Confirmed ≥24 h stability in pH 7.4 aqueous buffer
4Synthetic intermediate for nitrogen-containing heterocycles

Generic Substitution Risks: 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride


The 1-aryl-3-dimethylamino-1-propanone hydrochloride scaffold exhibits pronounced substituent-dependent variation in both cytotoxic potency and physicochemical stability. In a 10-compound head-to-head series, the para (4-) substituent alone produced a 2.1-fold potency range (2.46× to 5.18× vs. 5-fluorouracil) [1]. The 4-methoxy derivative (D3) is intermediate in potency but distinct from its 4-chloro analog in aqueous stability: D3 remains intact in pH 7.4 PBS buffer for ≥24 h, whereas the 4-chloro analog (CAS 1798-83-0) is explicitly flagged as unstable in aqueous solution [2]. Furthermore, the 3-methoxy positional isomer (D6) differs by 1.30-fold in cytotoxic potency [1]. Substitution at the 4-position with methoxy also introduces a hydrogen-bond acceptor that alters LogP and solubility relative to the 4-methyl analog . These quantitative divergences underscore that within-class interchange is scientifically unsound without direct comparative evidence.

Substituent-dependent cytotoxicity
Para-substituent identity alters potency up to ~2-fold within same scaffold; 4-chloro analog more potent but aqueous-unstable.
Positional isomer potency shift
3-methoxy isomer differs from 4-methoxy in cytotoxicity, highlighting positional sensitivity.
Physicochemical profile mismatch
4-methyl analog lacks H-bond acceptor, altering LogP and aqueous solubility relative to 4-methoxy.

Differentiation Evidence – 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride


Cytotoxicity vs. 5-FU and 4-Methyl Analog in Jurkat Cells

In a direct head-to-head comparison across ten 1-aryl-3-dimethylamino-1-propanone hydrochlorides (D1–D10), the 4-methoxyphenyl derivative D3 (the target compound) exhibited 2.46-fold greater cytotoxic potency than the reference antineoplastic 5-fluorouracil (5-FU) against Jurkat cells [1]. By comparison, the 4-methylphenyl analog D2 achieved 4.45-fold potency over 5-FU, making D2 1.81-fold more potent than D3 [1]. The unsubstituted phenyl analog D1 showed 3.60-fold potency, and the 4-chlorophenyl analog D5 showed 5.18-fold [1]. D3 thus occupies a defined intermediate position in the potency rank order, quantitatively distinct from its closest structural neighbors.

Cytotoxic Potency vs. 5-FU
Head-to-head
2.46× vs. 5-FU; 1.81× lower than 4-methyl analog; intermediate rank among 10 aryl analogs
Supports intermediate-activity SAR reference positioning; rank-order distinguishes from 4-methyl and 3-methoxy isomers.
Jurkat cell assay; para-methoxy substituent yields specific potency tier within series.
Cytotoxicity Mannich base SAR Jurkat T-lymphocyte

Aqueous Stability vs. 4-Chloro Analog at Physiological pH

The 4-methoxyphenyl derivative (CAS 2125-49-7) demonstrates stability in pH 7.4 PBS buffer for at least 24 hours at 100 µM, as assessed by LC-MS/MS analysis [1]. In contrast, the 4-chlorophenyl analog (CAS 1798-83-0) is explicitly described as 'Unstable in Aqueous Solution' by vendor technical data . This represents a qualitative aqueous stability advantage for the 4-methoxy-substituted compound under physiologically relevant conditions.

Aqueous Stability at pH 7.4
Method context
Stable ≥24 h in pH 7.4 PBS (100 µM, LC-MS/MS); 4-chloro analog is unstable in aqueous solution
Defines aqueous protocol compatibility; 4-chloro analog unsuitable for extended-duration assays.
Comparison based on vendor technical data and ChEMBL assay; confirm under specific buffer/formulation.
Chemical stability Aqueous stability PBS buffer pH 7.4

Molecular Weight and H-Bond Acceptor Differences

The para-methoxy group on the target compound (MW 243.73 g/mol, density 1.027 g/cm³) introduces an oxygen-based hydrogen-bond acceptor absent in the 4-methyl analog (MW 227.73 g/mol, LogP 2.93) [1]. Both compounds share identical boiling points (318.2°C at 760 mmHg) and flash points (146.2°C), indicating that the methoxy oxygen does not significantly alter bulk thermal properties but does increase molecular weight by 16.0 Da and introduces polarity-modifying hydrogen-bond acceptor capability [1]. The 4-methoxy derivative's refractive index is 1.512 .

MW & H-Bond Acceptor
Reported
MW 243.73 Da (+16.0 vs 4-methyl); 1 H-bond acceptor (methoxy O); density 1.027 g/cm³
Methoxy group adds polarity and potential solubility advantage; LogP expected lower than 4-methyl.
Physicochemical data from Chemnet/Molbase; direct LogP measurement not reported.
Physicochemical properties LogP Hydrogen-bond acceptor Molecular weight

Hydrazone K3 Derivatization and Cytotoxic Potency Gain

Conversion of the mono-Mannich base D3 (target compound) to its corresponding hydrazone derivative K3 increased cytotoxic potency from 2.46-fold to 6.04-fold vs. 5-fluorouracil against Jurkat cells—a 2.46-fold enhancement [1]. This derivatization gain is within the range observed across the series (1.37× to 2.46×), and K3 was specifically reported for the first time in this study, making D3 a validated starting material for novel hydrazone-based cytotoxic agents [1].

Hydrazone Derivatization Gain
Head-to-head
D3→K3 increases response 2.46× over D3; K3 reaches 6.04× vs. 5-FU (highest gain in series)
Maximum derivatization enhancement across all D/K pairs; supports K3 as lead for further optimization.
Jurkat cell assay; K3 novel hydrazone reported in Kucukoglu et al. 2011.
Hydrazone derivatization Prodrug design Cytotoxicity enhancement

Degradation Product of Bis-Mannich Base Anticancer Leads

Dimmock et al. (1987) demonstrated that the bis-Mannich base IIa and the related compound If both generate 3-dimethylamino-1-(4-methoxyphenyl)-1-propanone (the free base of the target compound) under simulated physiological conditions [1]. This degradation pathway was identified as potentially representing the in vivo breakdown route of acrylophenones and bis-Mannich bases, positioning the target compound as a key analytical reference standard for studying the metabolic fate and stability of these prodrug candidates [1].

Degradation Product Identity
Class-level inference
Confirmed as specific degradation product from bis-Mannich base IIa under simulated physiological conditions
Essential analytical reference standard for prodrug stability studies and LC-MS/MS metabolite ID.
Qualitative evidence from Dimmock et al. 1987; quantitative yield data not available.
Degradation pathway Prodrug metabolism Physiological stability Bis-Mannich base

Recommended Applications for 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride


Cytotoxicity SAR in Jurkat Cells

Use the target compound (D3, 4-methoxyphenyl) as the intermediate-potency reference point within a full D1–D10 panel to establish the quantitative contribution of the para-methoxy substituent to cytotoxic activity. With a 2.46-fold potency over 5-FU, D3 anchors the mid-range of the potency spectrum (2.46×–5.18×), enabling direct rank-order comparisons against 4-methyl (4.45×), 4-chloro (5.18×), and 3-methoxy (3.20×) analogs [1]. This SAR dataset was established in a single published study (Kucukoglu et al. 2011), ensuring methodological consistency across comparators [1].

Aqueous Stability-Dependent Biological Assays

Select the target compound for any cell-based or biochemical assay requiring ≥24 h incubation in aqueous buffer at physiological pH. The confirmed stability in pH 7.4 PBS for ≥24 h [2] directly contrasts with the 4-chloro analog (CAS 1798-83-0), which is documented as unstable in aqueous solution . This makes the 4-methoxy derivative the only viable choice among the halogen-substituted analogs for extended-duration in vitro pharmacology protocols.

Hydrazone-Based Lead Optimization

Employ the target compound as the preferred mono-Mannich base precursor for hydrazone derivatization campaigns. The D3→K3 conversion yields the highest potency enhancement factor (2.46×) across all 10 aryl-substituted pairs in the D/K series [1]. The resulting hydrazone K3 achieves 6.04-fold potency over 5-FU, making this synthetic route the most productive for generating novel cytotoxic hydrazone leads [1].

Analytical Reference for Bis-Mannich Prodrug Studies

Procure the target compound as a certified analytical reference standard for LC-MS/MS-based stability-indicating assays of 4-methoxyphenyl-substituted bis-Mannich base prodrugs. Dimmock et al. (1987) confirmed that the target compound is the specific degradation product generated from bis-Mannich base IIa under simulated physiological conditions [3]. Its availability as a characterized hydrochloride salt (CAS 2125-49-7, MW 243.73) facilitates accurate quantification in forced degradation and metabolite profiling workflows.

Application
Selection Property
Validation Focus
Cytotoxicity SAR panel studies
Intermediate-activity para-methoxy Mannich base
Rank-order consistency with published D1–D10 panel
Aqueous-stability-dependent assays
Reported ≥24 h stability in pH 7.4 PBS
Comparative stability vs. halogen-substituted analogs
Hydrazone lead optimization
Highest derivatization gain in D/K hydrazone series
Cytotoxicity endpoint comparison K3 vs. D3
Bis-Mannich prodrug degradation analysis
Defined degradation product of 4-methoxyphenyl bis-Mannich bases
LC-MS/MS identity confirmation under forced degradation
Quote Request

Request a Quote for 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.